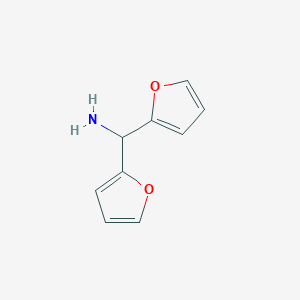
Di(furan-2-yl)methanamine
Übersicht
Beschreibung
Di(furan-2-yl)methanamine is an organic compound characterized by the presence of two furan rings attached to a central methanamine group Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Di(furan-2-yl)methanamine typically involves the reaction of furan-2-carbaldehyde with an amine source under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Di(furan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as hypervalent iodine compounds in combination with TEMPO.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents under mild conditions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols and secondary amines.
Substitution: Halogenated or nitrated furans.
Wissenschaftliche Forschungsanwendungen
Di(furan-2-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is utilized in the production of advanced materials, including bio-based polyimides and other polymers with desirable thermal and mechanical properties.
Wirkmechanismus
The mechanism of action of Di(furan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds. The exact pathways involved depend on the specific application and the molecular structure of the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Furan-2-ylmethanamine: A simpler analog with one furan ring.
(5-Phenylfuran-2-yl)methanamine: Contains a phenyl group instead of a second furan ring.
(5-Bromofuran-2-yl)methanamine: A halogenated derivative with a bromine atom.
Uniqueness: Di(furan-2-yl)methanamine is unique due to the presence of two furan rings, which confer distinct electronic and steric properties. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives. Additionally, the compound’s ability to participate in multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
bis(furan-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONKAHXQIBSZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=CO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid](/img/structure/B3225680.png)
![3-O-benzyl 11-O-tert-butyl 15-oxo-3,11,14-triazadispiro[5.1.58.26]pentadecane-3,11-dicarboxylate](/img/structure/B3225687.png)
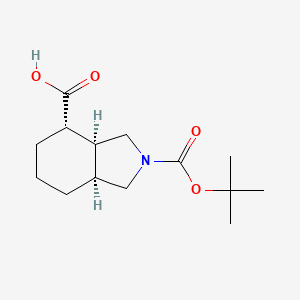
![tert-Butyl 9-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3225693.png)
![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3225699.png)
![1-(2-chloropyridin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B3225707.png)
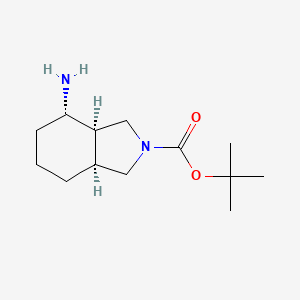
![Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3225721.png)
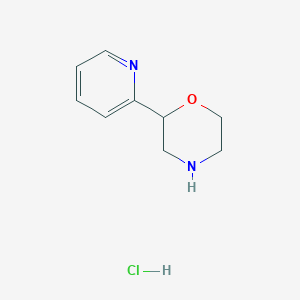
![2-({[3-(Trifluoromethyl)phenyl]methyl}amino)propanenitrile](/img/structure/B3225729.png)

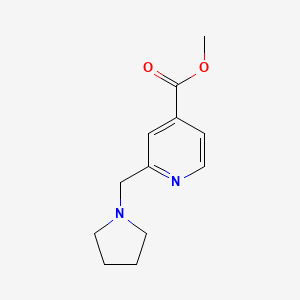
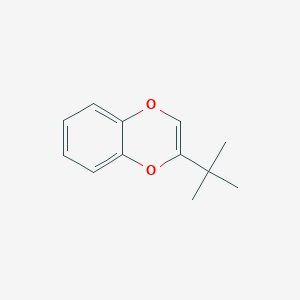
![methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate](/img/structure/B3225764.png)
